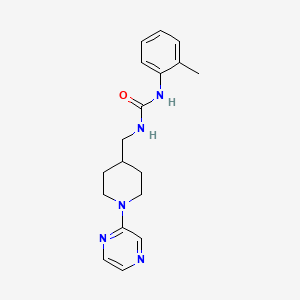![molecular formula C25H24N4O4S2 B2886535 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851978-65-9](/img/structure/B2886535.png)
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide is a complex organic molecule with potential applications across various scientific fields. It belongs to the class of sulfonamide derivatives, and its structure features multiple functional groups, making it a versatile compound for chemical modifications and bioactivity studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide typically involves multi-step organic synthesis techniques. The process starts with the preparation of the 3,4-dihydroisoquinoline core, which is then functionalized with a sulfonyl chloride to introduce the sulfonyl group. The intermediate is further reacted with a benzohydrazide derivative, incorporating the ethoxybenzo[d]thiazole unit. Reaction conditions often include organic solvents like dichloromethane or ethanol, with catalysts such as triethylamine or pyridine, under reflux conditions.
Industrial Production Methods
For large-scale production, industrial methods focus on optimizing yields and reaction times. Techniques like flow chemistry can be employed to ensure continuous production and better control over reaction parameters. The use of automated synthesis systems can also streamline the process, reducing the need for manual intervention and minimizing the risk of human error.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions:
Oxidation: : The isoquinoline ring can be oxidized to introduce oxygen-containing functional groups.
Reduction: : Reduction of the sulfonyl group can lead to the formation of sulfide derivatives.
Substitution: : The aromatic rings and nitrogen atoms offer sites for electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts tailored to the desired chemical transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its multiple functional groups provide opportunities for further chemical modifications, making it valuable for organic synthesis research.
Biology
Biologically, 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide exhibits potential as a pharmacophore. Its structure suggests possible interactions with various biological targets, making it a candidate for drug discovery and development.
Medicine
In the medical field, this compound may possess therapeutic properties. Studies might explore its efficacy as an antibacterial, antifungal, or anticancer agent, leveraging its unique structural features.
Industry
Industrially, it could be used in the development of new materials or as a catalyst in chemical reactions, given its diverse reactivity profile.
作用機序
The compound exerts its effects through interactions with specific molecular targets. The sulfonyl group can form hydrogen bonds with amino acid residues in proteins, while the isoquinoline and benzothiazole moieties can interact with hydrophobic pockets, enhancing binding affinity. Pathways involved may include inhibition of enzymes, modulation of receptor activity, or disruption of cellular processes.
類似化合物との比較
Similar Compounds
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide
N'-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide
3,4-dihydroisoquinoline-2-sulfonamide
Highlighting Uniqueness
What sets 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide apart is its combination of the dihydroisoquinoline, sulfonyl, and benzothiazole units. This unique combination provides a distinct electronic and steric profile, potentially resulting in unique biological activities and chemical reactivity not observed in similar compounds.
That should give you a thorough overview of this fascinating compound
特性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N'-(4-ethoxy-1,3-benzothiazol-2-yl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S2/c1-2-33-21-8-5-9-22-23(21)26-25(34-22)28-27-24(30)18-10-12-20(13-11-18)35(31,32)29-15-14-17-6-3-4-7-19(17)16-29/h3-13H,2,14-16H2,1H3,(H,26,28)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYKVIYADGVINB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-2,2-dimethyl-tetrahydro-pyran-4-ol](/img/structure/B2886454.png)

![3-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2886456.png)

![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-yl}-3-(4-fluorophenyl)-2,1-benzisoxazole](/img/structure/B2886459.png)
![2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2886460.png)
![N-[4-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B2886461.png)

![Methyl 3-(2-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2886467.png)


![6-Methoxyspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2886475.png)
